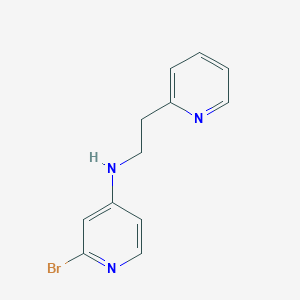

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is a compound that belongs to the class of bromopyridines. Bromopyridines are known for their versatility in organic synthesis and their role as intermediates in the preparation of various biologically active molecules . This compound features a bromine atom attached to the pyridine ring, which can participate in various chemical reactions, making it a valuable building block in medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 2-bromopyridine with 2-aminopyridine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or toluene . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability . The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Bases: Sodium hydroxide, potassium carbonate.

Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide (TBHP).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridones, and imidazopyridines . These products have significant applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.

Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine rings play a crucial role in binding to enzymes and receptors, modulating their activity . The compound can inhibit or activate various biological pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.

N-(2-Pyridin-2-ylethyl)pyridin-4-amine: Lacks the bromine atom but retains the core structure.

3-Bromoimidazo[1,2-a]pyridine: A related compound with a different heterocyclic structure.

Uniqueness

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . The presence of both bromine and pyridine moieties allows for diverse chemical transformations and potential therapeutic applications .

Biologische Aktivität

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a brominated pyridine core with a pyridine side chain, which enhances its reactivity and biological potential. Its molecular formula is C12H12BrN3, with a molecular weight of approximately 276.15 g/mol. The presence of bromine in the structure is significant as it can influence the compound's electronic properties and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in inflammatory pathways.

- Receptor Binding : The structural features allow for binding to receptors that modulate cellular signaling pathways, potentially affecting cancer cell proliferation or bacterial survival.

Antimicrobial Activity

Recent studies indicate that derivatives of 2-bromo compounds exhibit significant antimicrobial properties. For instance, derivatives have been tested against Mycobacterium tuberculosis , showing promising results that suggest potential applications in tuberculosis treatment .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD (To Be Determined) |

Anticancer Properties

Research into the anticancer activity of similar pyridine derivatives has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. The bromine atom's presence enhances the compound's ability to penetrate cell membranes and interact with intracellular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the side chains or variations in substitution patterns can significantly affect potency and selectivity against specific targets.

Key Findings

- Bromination : The introduction of bromine increases lipophilicity, aiding in membrane permeability.

- Pyridine Substituents : Variations in the pyridine ring can enhance binding affinity to target proteins.

- Side Chain Length : Adjusting the length of the ethyl side chain affects the compound's overall biological profile.

Case Studies

-

In Vitro Studies : A series of in vitro assays demonstrated that modified versions of the compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines .

Compound Variant Cell Line IC50 (µM) Variant A MCF7 15 Variant B HeLa 25 - In Vivo Studies : Animal models have shown that certain derivatives reduce tumor size significantly when administered at specific dosages, suggesting therapeutic viability .

Eigenschaften

IUPAC Name |

2-bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-12-9-11(5-8-16-12)15-7-4-10-3-1-2-6-14-10/h1-3,5-6,8-9H,4,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSYMVHEIDXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=CC(=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.